Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with a benzyl carbamate group at the 5-position and an aminomethyl substituent at the 1-position. This structure combines rigidity from the spirocyclic system with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for protease inhibitors or enzyme-targeting agents.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c16-9-13-8-15(13)6-7-17(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2 |
InChI Key |
COXXHLRJADNXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC2CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Cyclopropylacetyl Acetic Acid Benzyl Amide
The synthesis begins with etheric acid benzyl amide II (3.2 kg, 14.7 mol) reacting with 1,2-dichloroethane in the presence of anhydrous dimethylformamide (DMF) and sodium hydride. This step yields 3-cyclopropylacetyl acetic acid benzyl amide III through a nucleophilic substitution mechanism:
Reaction Conditions :
-
Temperature: 15–35°C
-
Duration: 24 hours
-
Solvent: Anhydrous DMF
Bromination with N-Bromosuccinimide (NBS)
Intermediate III undergoes bromination using NBS (2.67 kg, 15 mol) in acetonitrile at 0°C, facilitated by trimethylsilyl chloride (TMSC1, 1.63 kg, 15 mol). This generates 1-bromo-3-cyclopropylacetyl acetic acid benzyl amide IV with near-quantitative yield (98.4%):
Key Observations :
-
Bromination proceeds via radical-mediated allylic substitution.
-
Acetonitrile ensures solubility of both NBS and the intermediate.
Alkaline Cyclization to Form the Spirocyclic Diketone
Treatment of IV with 25% NaOH and tetra-n-butylammonium bromide in 1,2-dichloroethane at 70°C induces cyclization, yielding 5-benzyl-5-azaspiro[2.4]heptane-4,7-diketone V :
Optimization Notes :
-
Tetra-n-butylammonium bromide acts as a phase-transfer catalyst.
-
Prolonged reflux (15 hours) ensures complete ring closure.
Functionalization of the Spirocyclic Core
Oxime Formation and Reduction
The diketone V is treated with hydroxylamine hydrochloride in pyridine to form 4-oxo-5-benzyl-7-oxime-5-azaspiro[2.4]heptane VI . Subsequent reduction with sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) selectively reduces the oxime to the primary amine, yielding 5-benzyl-7-amino-5-azaspiro[2.4]heptane VII :
Critical Parameters :
-
Temperature: -10 to 10°C to prevent over-reduction.
-
Solvent: Tetrahydrofuran (THF) ensures optimal reagent solubility.
Chiral Resolution Using L-Camphorsulfonic Acid
Racemic VII is resolved using L-camphorsulfonic acid in toluene, yielding the enantiomerically pure (S)-5-benzyl-7-amino-5-azaspiro[2.4]heptane VIII with >99% enantiomeric excess (ee):
Purification :
-
Recrystallization from ether/hexane mixtures enhances chiral purity.
Boc Protection and Final Esterification
The amine VIII is protected with tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by benzylation using benzyl chloroformate to yield the target compound:
Reagent Ratios :
-
Boc₂O: 1.2 equivalents relative to amine.
-
Reaction time: 2 hours at room temperature.
Comparative Analysis of Alternative Synthetic Routes
Metal-Catalyzed Hydrogenation (Discontinued Method)
An earlier approach described in Chinese patent CN101786981A utilized Raney-Ni catalyzed hydrogenation of a nitrospiro intermediate. However, this method suffered from:
Enzymatic Resolution Attempts
Biocatalytic methods using lipases or esterases were explored but abandoned due to:
-
Substrate specificity issues : Poor enantioselectivity for the spirocyclic amine.
-
Cost inefficiency : High enzyme loading requirements.
Industrial Scalability and Process Optimization
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Environmental Impact | Scalability |
|---|---|---|---|
| NBS | 320 | Moderate (bromine waste) | High |
| NaBH₄ | 450 | Low | Moderate |
| L-Camphorsulfonic acid | 1,200 | Low | Limited |
Recommendations :
-
Replace L-camphorsulfonic acid with cheaper chiral auxiliaries (e.g., tartaric acid derivatives).
-
Optimize solvent recovery systems for acetonitrile and DMF.
Yield Optimization Strategies
-
Bromination step : Substituting TMSC1 with SiCl₄ reduces byproduct formation (patent pending).
-
Cyclization : Microwave-assisted heating reduces reaction time from 15 hours to 3 hours.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.85–3.65 (m, 4H, spiro-H), 2.90 (s, 2H, NH₂).
-
HRMS (ESI+) : m/z calcd. for C₁₅H₁₈N₂O₂ [M+H]⁺: 259.1547; found: 259.1543.
Purity Assessment
-
HPLC : >99.5% purity (C18 column, 80:20 H₂O/ACN, 1 mL/min).
-
Chiral HPLC : 99.2% ee (Chiralpak AD-H, hexane/i-PrOH 90:10).
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in drug discovery. Preliminary studies suggest that derivatives of Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate may exhibit:
- Antimicrobial Activity : Research indicates that this compound could be effective against various pathogens. For instance, a study showed its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests potential applications in developing new antimicrobial agents for resistant strains .
- Neuroprotective Effects : In vitro studies have demonstrated that the compound may protect neuronal cells from oxidative stress, reducing cell death by approximately 40% compared to untreated controls and increasing levels of antioxidant enzymes .
Pharmacological Studies
This compound is being investigated for its mechanisms of action involving interactions with specific molecular targets such as enzymes and receptors. The aminomethyl group may facilitate binding to active sites, while the spirocyclic core provides structural rigidity .
Potential pharmacological applications include:
- Enzyme Inhibitors : The compound may serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways.
- Receptor Modulators : It could potentially modulate receptor activity, influencing various physiological processes.
Materials Science
The stability and reactivity of this compound make it suitable for applications in materials science, including the development of advanced polymers and materials .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other compounds can provide insights into its unique properties and potential applications. The following table compares it with related compounds based on their structural features:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 0.95 | Hydroxymethyl group instead of aminomethyl |
| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | 0.95 | Similar piperidine structure |
| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 0.89 | Pyrrolidine ring structure |
| tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane | 0.76 | Diazabicyclo structure |
These comparisons highlight the unique aspects of this compound while indicating potential avenues for research into related compounds .
Mechanism of Action
The mechanism of action of Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The aminomethyl group may facilitate binding to active sites, while the spirocyclic core provides structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate and related analogs:
Key Observations:
Substituent Position and Reactivity: The aminomethyl group at the 1-position (target compound) confers nucleophilicity, enabling coupling reactions (e.g., amide bond formation) . In contrast, 1-oxa analogs (e.g., CAS 790704-73-3) lack this reactivity, making them less versatile in synthesis . Hydroxymethyl derivatives (e.g., CAS 1419101-25-9) offer hydrogen-bonding capacity but require activation for further functionalization .
Protective Group Stability: Benzyl esters (e.g., target compound) are cleavable via hydrogenolysis, whereas tert-butyl esters (e.g., CAS 301226-25-5) require acidic conditions (e.g., trifluoroacetic acid) for removal, influencing synthetic strategies .
Acid/Base Properties :
- The carboxylic acid derivative (CAS 1801899-61-5) introduces acidity (pKa ~4-5), enabling salt formation for improved solubility, unlike the neutral benzyl esters .
Spirocyclic Core Modifications: 7-amino analogs (e.g., CAS 787640-41-9) demonstrate how substituent positioning affects molecular interactions. The 7-amino group may hinder steric access to the spiro core compared to 1-substituted derivatives .
Biological Activity
Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate, with the CAS number 1823780-06-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C15H20N2O2
- Molar Mass : 260.33 g/mol
- Structural Characteristics : The compound features a spirocyclic structure which is significant in modulating biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl amine with appropriate spirocyclic precursors. Various methods have been explored to optimize yield and purity, including:
- Refluxing in organic solvents .
- Use of catalytic systems to enhance reaction efficiency .
Antifungal Activity
Recent studies have evaluated the antifungal properties of related compounds in the class of N-benzoyl amino esters and amino acids, which may provide insights into the activity of this compound. For instance, certain derivatives demonstrated significant antifungal activity against Aspergillus fumigatus and Fusarium temperatum, suggesting that structural modifications can enhance efficacy against fungal pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the aromatic ring : Variations can lead to differing binding affinities and biological responses.
- Alkyl chain length and branching : These factors affect lipophilicity and membrane permeability, impacting overall bioactivity.
Case Studies
- Antifungal Efficacy : In a study evaluating various N-benzoyl derivatives, compounds structurally similar to this compound exhibited notable antifungal activity, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Fusarium species .
- CNS Activity : Research into azetidine-based scaffolds indicated that modifications in similar spirocyclic compounds could yield leads for central nervous system (CNS) disorders, suggesting potential neuroactive properties for this compound .
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C15H20N2O2 | Varies |
| Molar Mass | 260.33 g/mol | Varies |
| Antifungal Activity | Significant against Fusarium species | Similar compounds show varying efficacy |
| CNS Activity Potential | Suggested based on structural similarities | Confirmed in related studies |
Q & A
Q. What are the optimal synthetic routes for Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate, and how can reaction conditions be tailored to improve yield?
Synthesis typically involves multi-step functionalization of the spirocyclic core. A common strategy includes:
- Spirocyclic Core Construction : Cyclopropane formation via [2+1] cycloaddition or ring-closing metathesis .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution (e.g., using bromomethyl intermediates and ammonia/amine sources) .
- Ester Protection : Benzyl ester formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .
Q. Key Optimization Parameters :
- Catalysts : p-Toluenesulfonic acid (pTSA) for esterification ; Ru-based catalysts for enantioselective hydrogenation (up to 98.7% ee in related compounds) .
- Solvents : Dichloromethane (DCM) for polar reactions; ethanol/water mixtures for recrystallization .
- Temperature : 0–25°C for aminomethylation to minimize side reactions .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm spirocyclic connectivity (e.g., cyclopropane protons at δ 0.8–1.2 ppm; benzyl ester carbonyl at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₀N₂O₂: 261.16) .
- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition observed >120°C; store at –20°C for long-term stability .
- Light Sensitivity : Benzyl esters are prone to photodegradation; use amber vials .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic conditions; maintain pH 6–8 in solutions .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the aminomethyl-substituted spirocyclic core?
- Asymmetric Hydrogenation : Use chiral Ru catalysts (e.g., [RuCl(benzene)(S)-SunPhos]Cl) to achieve >95% ee in related 5-azaspiroheptane derivatives .
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with racemization for stereocontrol .
- Chiral Auxiliaries : Temporarily install directing groups (e.g., Evans oxazolidinones) during cyclopropane formation .
Q. How can conflicting data on biological activity (e.g., antibacterial vs. ion channel modulation) be reconciled?
Q. Table 1: Bioactivity of Structural Analogs
Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate transition states for cyclopropane ring-opening or aminomethyl group reactions .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial gyrase or ion channels) .
- Docking Studies : Use AutoDock Vina to predict binding affinity to enzymes (e.g., ATP-binding pockets) .
Q. How can conflicting NMR data from different synthetic batches be resolved?
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Reaction Exotherms : Control temperature during cyclopropane formation using jacketed reactors .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for cost efficiency .
- Catalyst Recycling : Immobilize Ru catalysts on silica to reduce metal leaching .
Q. How does the spirocyclic structure influence pharmacokinetic properties?
Q. What methodologies validate the compound’s role as a precursor in drug discovery?
- Derivatization Libraries : Synthesize 10–20 analogs via aminomethyl group modifications (e.g., acylations, sulfonamides) .
- In Vivo Efficacy : Test lead candidates in infection models (e.g., murine pneumonia) with pharmacokinetic monitoring .
- Toxicity Screening : Assess hERG inhibition and cytotoxicity in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
